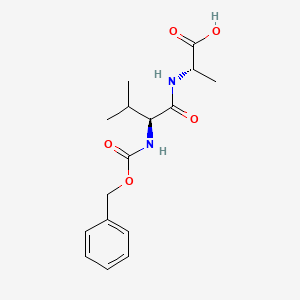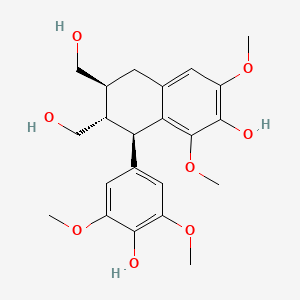
(-)-Lyoniresinol
Overview
Description
(-)-Lyoniresinol is a type of lignan found in the bark of the larch tree (Larix spp.) and is a type of plant secondary metabolite. It is a polyphenolic compound with a molecular formula of C21H22O6. This compound is a compound known to have biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has attracted considerable attention in recent years due to its potential applications in various areas such as pharmaceuticals, food, and cosmetics.
Scientific Research Applications
Asymmetric Synthesis and Stereochemical Confirmation
- (-)-Lyoniresinol, a type of lignan, has been synthesized and its stereochemistry confirmed. This accomplishment in asymmetric synthesis allows for the creation of internal standards to improve lyoniresinol quantitation methods, which could be significant in fields like food science and pharmacology (Luong, Pilkington, & Barker, 2022).
Inhibition of Melanogenic Activity
- Lyoniresinol exhibits strong tyrosinase inhibitory capacity, affecting melanin content in murine B16F10 melanoma cells. This suggests potential applications in dermatology, particularly as a skin lightening agent (Liu, Sui, Li, & Li, 2012).
Antimicrobial Properties
- (+)-Lyoniresinol-3α-O-β-d-glucopyranoside, a derivative of lyoniresinol, has shown potent antimicrobial activity against antibiotic-resistant bacterial strains and pathogenic fungi. This highlights its potential as a lead compound for new antibiotic agents (Lee, Jung, & Woo, 2005).
Antitrichomonal Activity
- Lyoniresinol isolated from Maytenus phyllanthoides leaves exhibited antitrichomonal activity, indicating potential for developing anti-infective agents (Moo-Puc et al., 2014).
Antioxidant Effect
- A specific form of lyoniresinol isolated from Tarphochlamys affinis showed strong antioxidant activity, suggesting its possible use in developing health supplements or food additives (Ren-bin, 2013).
Influence on Wine Taste
- The stereochemistry of lyoniresinol influences its taste properties in wine, with different enantiomers imparting distinct flavors. This research is relevant to the wine industry for understanding and manipulating flavor profiles (Cretin et al., 2015).
Inhibition of NO Production
- Lyoniresinol compounds isolated from Strychnos vanprukii showed inhibitory effects on nitric oxide production in cells, which could have implications in inflammation and related diseases (Mai et al., 2022).
Biotransformation in Pharmaceuticals
- Lyoniside, related to lyoniresinol, can be transformed into lyoniresinol using Woodfordia fruticosa flowers. This process and the subsequent quantification using HPTLC illustrate the importance of biotransformation in drug development (Mishra & Aeri, 2016).
Biosynthesis Research
- Research on the biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia var. elliptica contributes to our understanding of the biosynthetic pathways of lignans, which is crucial for biotechnological applications (Rahman et al., 2007).
Quantitation in Alcoholic Beverages
- A method to quantify lyoniresinol enantiomers in wines, spirits, and oak wood was developed, demonstrating the impact of lyoniresinol on the taste of these beverages (Cretin, Dubourdieu, & Marchal, 2016).
Properties
IUPAC Name |
(6S,7S,8R)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-LBTNJELSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


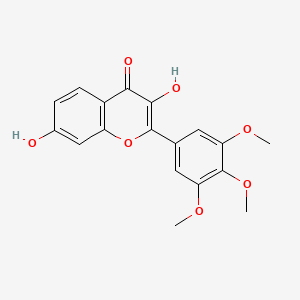

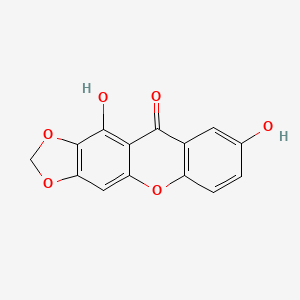
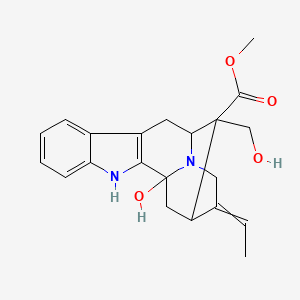

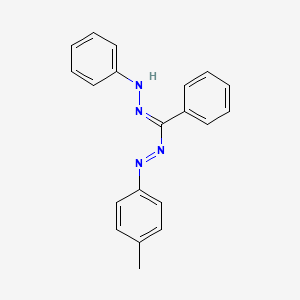
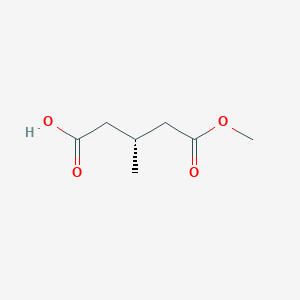
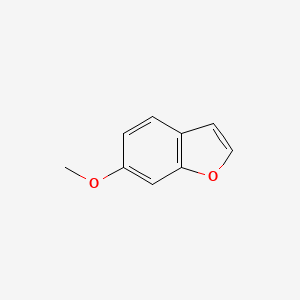


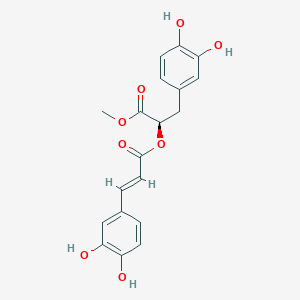
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
